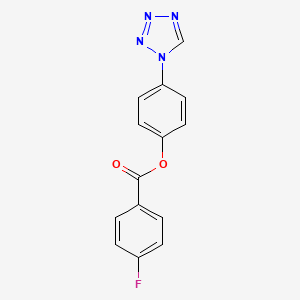![molecular formula C22H26N4O3 B11328542 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11328542.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic molecule that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Piperazine Derivatization: The benzodioxole moiety is then reacted with piperazine to form the intermediate compound.
Quinazolinone Core Formation: The intermediate is then subjected to cyclization reactions to form the quinazolinone core, followed by methylation to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone and tetrahydroquinazolinone derivatives, which can have different pharmacological properties.
科学的研究の応用
2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
類似化合物との比較
Similar Compounds
- 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROQUINAZOLIN-2(1H)-ONE
- 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
The uniqueness of 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-4,7-DIMETHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE lies in its specific structural features, such as the presence of the benzodioxole moiety and the tetrahydroquinazolinone core. These features contribute to its distinct pharmacological properties and potential therapeutic applications.
特性
分子式 |
C22H26N4O3 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H26N4O3/c1-14-9-17-21(18(27)10-14)15(2)23-22(24-17)26-7-5-25(6-8-26)12-16-3-4-19-20(11-16)29-13-28-19/h3-4,11,14H,5-10,12-13H2,1-2H3 |
InChIキー |
JYMYHICTMJPPED-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11328459.png)
![1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B11328461.png)
![2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11328462.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11328467.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11328470.png)

![7-methoxy-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11328477.png)
![N-[2-methyl-6-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328492.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328500.png)

![N-[4-(acetylamino)phenyl]-7-bromo-1-benzoxepine-4-carboxamide](/img/structure/B11328518.png)
![2-(4-bromophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11328526.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11328529.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11328530.png)
